(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide
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Overview
Description
ML252 is a selective inhibitor of the potassium channel KCNQ2 (Kv7.2). It has shown significant potency with an IC50 value of 69 nM in patch clamp assays . This compound also inhibits various Cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP3A4, and CYP2D6 . ML252 is brain-penetrant and has been used extensively in scientific research to study the physiological roles of potassium channels .
Preparation Methods
The synthesis of ML252 involves several steps. The key intermediate is (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide . The synthetic route typically includes the following steps:
Formation of the amide bond: This is achieved by reacting an appropriate amine with a carboxylic acid derivative.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity (≥98%).
Chemical Reactions Analysis
ML252 undergoes several types of chemical reactions:
Oxidation: ML252 can be oxidized by Cytochrome P450 enzymes, leading to various metabolites.
Substitution: ML252 can participate in substitution reactions, particularly involving the amide and aromatic groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ML252 has a wide range of scientific research applications:
Mechanism of Action
ML252 exerts its effects by inhibiting the Kv7.2 potassium channel. It binds to a specific tryptophan residue in the pore of the channel, which is also targeted by other Kv7 activators like retigabine and ML213 . This binding prevents the channel from opening, thereby reducing potassium ion flow and increasing neuronal excitability . The compound also inhibits Cytochrome P450 enzymes, affecting drug metabolism .
Comparison with Similar Compounds
ML252 is compared with other potassium channel inhibitors such as linopirdine and XE991 . Unlike these inhibitors, ML252 has rapid inhibition and washout, and it binds to both open and closed states of the channel . Similar compounds include:
Linopirdine: A less selective inhibitor with slower washout.
XE991: Another potassium channel inhibitor with different binding kinetics.
Retigabine: A Kv7 activator that binds to the same tryptophan residue as ML252.
ML252’s unique binding properties and rapid action make it a valuable tool in potassium channel research.
Properties
Molecular Formula |
C20H24N2O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide |
InChI |
InChI=1S/C20H24N2O/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23)/t17-/m0/s1 |
InChI Key |
FROGGFONBYACJB-KRWDZBQOSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Origin of Product |
United States |
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